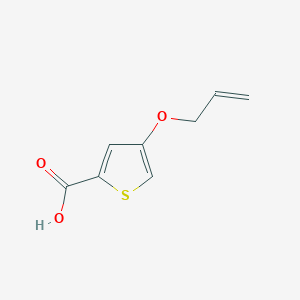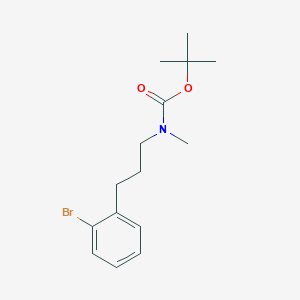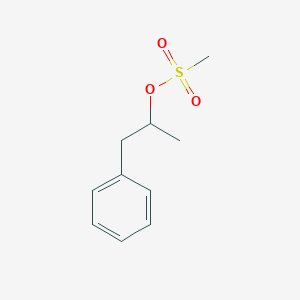
3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom at the third position of the isonicotinic acid ring and a trifluoromethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid typically involves multiple steps:
Starting Material: The synthesis begins with 2-chloro-3-nitropyridine.
Trifluoromethylation: Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts with 2-chloro-3-nitropyridine in dimethylformamide to yield 2-trifluoromethyl-3-nitropyridine.
Hydrogen Extraction and Carboxylation:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency.
化学反应分析
Types of Reactions
3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms amine derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential bioactivity compared to similar compounds.
属性
分子式 |
C13H7F4NO2 |
|---|---|
分子量 |
285.19 g/mol |
IUPAC 名称 |
3-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-9(12(19)20)4-5-18-11(10)7-2-1-3-8(6-7)13(15,16)17/h1-6H,(H,19,20) |
InChI 键 |
ONMZHOXDQGOKES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)

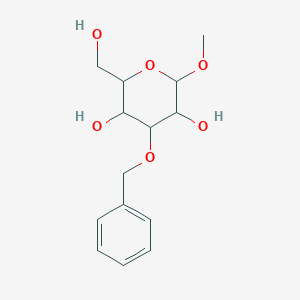
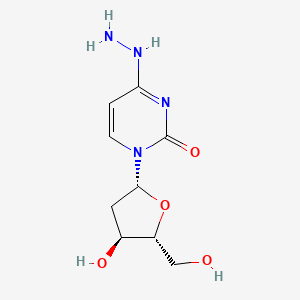
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
